molecular formula C8H7NO B1590355 2-(Hydroxymethyl)benzonitrile CAS No. 89942-45-0

2-(Hydroxymethyl)benzonitrile

Cat. No.: B1590355
CAS No.: 89942-45-0
M. Wt: 133.15 g/mol
InChI Key: NWRXEGKWQXAEHC-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H7NO It is a derivative of benzonitrile, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzyl bromide with a suitable nucleophile. Another method includes the reduction of 2-cyanobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-cyanobenzaldehyde. This process is carried out under controlled conditions to ensure high yield and purity of the product. The use of heterogeneous catalysts, such as palladium on carbon, is common in this method .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzonitrile involves its functional groups, which can participate in various chemical reactions. The hydroxymethyl group can undergo oxidation, reduction, and substitution reactions, while the nitrile group can be reduced to form amines or hydrolyzed to form carboxylic acids. These reactions are facilitated by the presence of suitable catalysts and reagents .

Comparison with Similar Compounds

Uniqueness: 2-(Hydroxymethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .

Properties

IUPAC Name

2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRXEGKWQXAEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545289
Record name 2-(Hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-45-0
Record name 2-(Hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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